molecular formula C10H23NO B1580775 2-(Octylamino)ethanol CAS No. 32582-63-1

2-(Octylamino)ethanol

Cat. No. B1580775
CAS RN: 32582-63-1
M. Wt: 173.3 g/mol
InChI Key: UVYBWDBLVDZIOX-UHFFFAOYSA-N
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Description

2-(Octylamino)ethanol, also known by its CAS number 32582-63-1, is a chemical compound with the molecular formula C10H23NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(Octylamino)ethanol consists of a chain of 10 carbon atoms, 23 hydrogen atoms, and one nitrogen and oxygen atom each . The molecular weight of this compound is 173.2957 .

Safety And Hazards

2-(Octylamino)ethanol is classified as having acute toxicity, both orally and dermally . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As 2-(Octylamino)ethanol is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2-(octylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-11-9-10-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBWDBLVDZIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067699
Record name Ethanol, 2-(octylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octylamino)ethanol

CAS RN

32582-63-1
Record name N-Octylaminoethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32582-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl ethanolamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octylamino)ethanol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(octylamino)-
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Record name Ethanol, 2-(octylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.450
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Record name N-OCTYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XU06U318
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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